molecular formula C20H42MgN4 B12302255 magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide

magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide

Katalognummer: B12302255
Molekulargewicht: 362.9 g/mol
InChI-Schlüssel: RNITXORYVXLOQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide typically involves the reaction of magnesium salts with N,N’-di-sec-butylacetamidine ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process involves the following steps:

Industrial Production Methods

While the compound is primarily used for research purposes, industrial-scale production would involve similar synthetic routes but with optimized reaction conditions and scaling-up techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized magnesium complexes, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide has several scientific research applications:

Wirkmechanismus

The mechanism by which magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide exerts its effects involves its interaction with specific molecular targets. The compound can coordinate with various substrates, facilitating chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific coordination environment and the properties imparted by the magnesium center. This makes it particularly useful in applications where magnesium’s properties are advantageous, such as in the development of new materials and catalysts .

Eigenschaften

Molekularformel

C20H42MgN4

Molekulargewicht

362.9 g/mol

IUPAC-Name

magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide

InChI

InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2

InChI-Schlüssel

RNITXORYVXLOQI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.